molecular formula C16H16F3NO2 B11062685 ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate

ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate

Cat. No.: B11062685
M. Wt: 311.30 g/mol
InChI Key: XWWFHXGFEJTAEM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nucleophilic substitution reactions . The process begins with the acylation of a suitable aromatic compound, followed by reduction to form the desired intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and radical trifluoromethylation are commonly employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate is unique due to the combination of its trifluoromethylbenzyl and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H16F3NO2

Molecular Weight

311.30 g/mol

IUPAC Name

ethyl 2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H16F3NO2/c1-3-22-15(21)14-10(2)20-9-12(14)7-11-5-4-6-13(8-11)16(17,18)19/h4-6,8-9,20H,3,7H2,1-2H3

InChI Key

XWWFHXGFEJTAEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CC2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

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